
Acebutolol
Vue d'ensemble
Description
L’acébutolol est un antagoniste cardio-sélectif des récepteurs bêta-1 adrénergiques, communément appelé bêtabloquant. Il est principalement utilisé dans le traitement de l’hypertension artérielle, de l’angine de poitrine et de certains types d’arythmies cardiaques. L’acébutolol a été breveté en 1967 et approuvé pour un usage médical en 1973 . Il est connu pour son activité sympathomimétique intrinsèque, ce qui signifie qu’il peut stimuler légèrement les récepteurs bêta tout en les bloquant, ce qui le rend approprié pour les patients souffrant de problèmes respiratoires comme l’asthme .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acébutolol peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Formation de l’intermédiaire : La synthèse commence par la réaction du 4-acétylphénol avec l’épichlorhydrine pour former le 1-(4-acétylphénoxy)-2,3-époxypropane.
Amination : L’intermédiaire est ensuite mis en réaction avec l’isopropylamine pour donner le 1-(4-acétylphénoxy)-3-isopropylamino-2-propanol.
Formation du produit final : La dernière étape implique la réaction du produit avec le chlorure de butyryle pour former l’acébutolol.
Méthodes de production industrielle : La production industrielle de l’acébutolol implique des voies de synthèse similaires mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend généralement :
- L’utilisation de solvants comme le méthanol ou l’éthanol.
- Des catalyseurs pour accélérer les réactions.
- Des conditions contrôlées de température et de pression pour maximiser l’efficacité .
Analyse Des Réactions Chimiques
Metabolic Reactions
Acebutolol undergoes extensive hepatic metabolism, producing active metabolites. The primary pathway involves:
-
First-pass metabolism : Substantial hepatic conversion to diacetolol (equipotent metabolite) via desbutyl amine acetolol intermediates .
-
Pharmacokinetics :
Parameter Value Bioavailability 35–50% Half-life (this compound) 3–4 hours Half-life (Diacetolol) 8–13 hours
Geriatric patients exhibit prolonged excretion due to reduced metabolic clearance. Renal impairment significantly extends excretion times, necessitating dose adjustments .
Environmental Degradation via Chlorination
This compound reacts with free available chlorine under varying pH conditions:
-
Rate constants :
pH k<sub>app</sub> (M⁻¹ min⁻¹) 6 1.68 8 11.2 -
Mechanisms :
LC-QTOF analysis confirmed these pathways, with structural identification of chlorinated and oxidized derivatives .
Stress-Induced Degradation
This compound exhibits instability under specific ICH Q1A(R2) stress conditions:
Degradation Products (DPs)
DP | Formation Conditions | Key Structural Changes |
---|---|---|
DP-I | Acidic/alkaline hydrolysis | Cleavage of ether linkage |
DP-IV | Alkaline hydrolysis | Oxidation and rearrangement |
DP-II | Photolysis | Side-chain cleavage |
DP-III | Photolysis | Hydroxymethylamino group formation |
Fragmentation Pathways
LC–MS/MS analysis revealed:
-
DP-I : Loss of isopropyl group (m/z 116.11 → m/z 74.06) and hydroxyl groups.
-
DP-IV : Formation of cyclic fragments (m/z 260.13 → m/z 218.08) via bond cleavage .
Ion-Pair Formation with Tetraphenylborate
This compound forms a complex with sodium tetraphenylborate via:
-
Protonation : NH and OH groups interact with B(Ph)<sub>4</sub><sup>–</sup>, increasing Mulliken charges on acidic protons .
-
Intermolecular interactions :
In-Silico Reactivity Insights
DFT and TD-DFT calculations provided:
Applications De Recherche Scientifique
Cardiovascular Applications
Hypertension Management
Acebutolol is widely utilized for treating mild to moderate essential hypertension. Studies have shown that it effectively reduces blood pressure and has a favorable side effect profile compared to other beta-blockers. Its cardioselectivity allows it to be used cautiously in patients with respiratory issues, minimizing the risk of bronchospasm .
Antiarrhythmic Effects
The drug has demonstrated efficacy in suppressing premature ventricular contractions (PVCs). In clinical studies, patients receiving this compound showed significant reductions in PVC frequency—up to 87% in some cases—indicating its potential as an antiarrhythmic agent. The drug's long duration of action allows for convenient dosing schedules, making it suitable for outpatient management .
Metabolic Effects
Potential Antidiabetic Properties
Recent research has explored the possibility of repurposing this compound for managing type 2 diabetes. A study indicated that this compound could enhance glucose uptake in diabetic models by inhibiting JNK phosphorylation, suggesting it may have a beneficial role in metabolic control beyond its cardiovascular effects . This finding opens avenues for further investigation into its use as an adjunct therapy in diabetic patients.
Osteoporosis Treatment
Bone Mineralization
Emerging studies have indicated that this compound may positively influence bone health. In a multi-omics analysis, it was found to improve bone mineralization in animal models of osteoporosis, suggesting its potential as a treatment option for this condition . This application is particularly relevant given the relationship between hypertension medications and bone density.
Table: Summary of Clinical Studies on this compound
Mécanisme D'action
L’acébutolol exerce ses effets en bloquant sélectivement les récepteurs bêta-1 adrénergiques dans le cœur. Cette action conduit à :
Rythme cardiaque réduit : En bloquant les effets des catécholamines comme l’adrénaline, l’acébutolol diminue le rythme cardiaque.
Pression artérielle abaissée : La réduction du rythme cardiaque et de la contractilité entraîne une diminution de la pression artérielle.
Activité sympathomimétique intrinsèque : L’acébutolol a une activité agoniste légère au niveau des récepteurs bêta, ce qui permet de maintenir un certain niveau de stimulation des récepteurs, réduisant ainsi le risque de bradycardie grave.
Composés Similaires :
Atenolol : Un autre bêtabloquant cardio-sélectif avec des utilisations similaires mais sans activité sympathomimétique intrinsèque.
Métoprolol : Similaire à l’acébutolol mais avec une demi-vie plus longue et sans activité sympathomimétique intrinsèque.
Unicité de l’Acébutolol :
Activité sympathomimétique intrinsèque : Cette caractéristique rend l’acébutolol unique parmi les bêtabloquants, fournissant une stimulation légère des récepteurs bêta tout en les bloquant.
Les propriétés uniques de l’acébutolol et sa large gamme d’applications en font un composé précieux dans les milieux cliniques et de recherche.
Comparaison Avec Des Composés Similaires
Atenolol: Another cardioselective beta-1 blocker with similar uses but without intrinsic sympathomimetic activity.
Metoprolol: Similar to acebutolol but with a longer half-life and no intrinsic sympathomimetic activity.
Uniqueness of this compound:
Intrinsic Sympathomimetic Activity: This feature makes this compound unique among beta-blockers, providing mild beta receptor stimulation while blocking them.
Cardioselectivity: this compound’s selectivity for beta-1 receptors makes it safer for patients with asthma or chronic obstructive pulmonary disease compared to non-selective beta-blockers.
This compound’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.
Activité Biologique
Acebutolol is a selective beta-1 adrenergic receptor antagonist, primarily used in the treatment of hypertension and certain cardiac conditions. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse sources.
This compound primarily functions by blocking the beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Additionally, it exhibits mild intrinsic sympathomimetic activity (ISA), which means it can partially stimulate beta receptors while still blocking them, providing a unique profile compared to other beta-blockers .
Key Mechanisms:
- Beta-1 Receptor Blockade: Reduces heart rate and myocardial oxygen demand.
- Partial Agonism: Provides some level of stimulation to beta receptors, which may mitigate adverse effects like bradycardia.
- Renin Inhibition: Decreases renin release from the kidneys, further aiding in blood pressure reduction .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 40%. It undergoes extensive first-pass metabolism, primarily converting to its active metabolite, diacetolol. The pharmacokinetic properties are summarized in the table below:
Parameter | Value |
---|---|
Bioavailability | ~40% |
Protein Binding | 26% |
Metabolism | First-pass hepatic |
Major Metabolite | Diacetolol |
Clinical Efficacy
Several clinical studies have evaluated the effectiveness of this compound in managing hypertension and other cardiovascular conditions.
Case Studies and Trials
- Double-Blind Trial Against Placebo :
- Comparison with Propranolol :
- Antiarrhythmic Effects :
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been documented:
- Common Side Effects : Fatigue, dizziness, and gastrointestinal disturbances.
- Serious Adverse Effects : Bradycardia and hypotension may occur, particularly in sensitive populations or when used in conjunction with other antihypertensives.
Propriétés
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34381-68-5 (hydrochloride) | |
Record name | Acebutolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048539 | |
Record name | Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.72e-01 g/L | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Acebutolol is a selective β1-receptor antagonist. Activation of β1-receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen. Acebutolol blocks these receptors, lowering the heart rate and blood pressure. This drug then has the reverse effect of epinephrine. In addition, beta blockers prevent the release of renin, which is a hormone produced by the kidneys which leads to constriction of blood vessels. | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37517-30-9 | |
Record name | Acebutolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37517-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acebutolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acebutolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEBUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P356D8GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138, 119 - 123 °C | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.